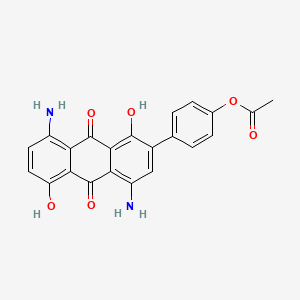
Silver diamine fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver diamine fluoride is a topical medication used primarily in dentistry to treat and prevent dental caries (tooth decay) and relieve dentinal hypersensitivity . It is a colorless or blue-tinted liquid composed of silver, ammonium, and fluoride ions with a pH between 10 and 13 . The compound has been used in various parts of the world for several decades and was first introduced in Japan around 80 years ago .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silver diamine fluoride is synthesized by reacting silver nitrate with ammonium fluoride in an aqueous solution. The reaction typically occurs under controlled pH conditions to ensure the stability of the compound. The general reaction can be represented as follows:
AgNO3+2NH4F→[Ag(NH3)2]F+NH4NO3
The resulting solution contains this compound, which can be further purified and concentrated to the desired specifications .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes precise control of pH, temperature, and concentration to ensure the consistent quality of the final product. The compound is then packaged in appropriate containers for distribution and use in dental practices .
Analyse Des Réactions Chimiques
Types of Reactions
Silver diamine fluoride undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: The silver ions in this compound can undergo redox reactions, leading to the formation of metallic silver and other silver compounds.
Substitution Reactions: The fluoride ions can participate in substitution reactions with other halides or anions.
Precipitation Reactions: This compound can react with chloride ions to form silver chloride, a white precipitate.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, sodium chloride, and other halide salts. The reactions typically occur under aqueous conditions and may require specific pH adjustments to optimize the reaction outcomes .
Major Products Formed
The major products formed from reactions involving this compound include:
Calcium Fluoride (CaF_2): Formed during remineralization processes in dental applications.
Silver Chloride (AgCl): Formed when this compound reacts with chloride ions.
Metallic Silver: Formed through redox reactions involving silver ions.
Applications De Recherche Scientifique
Silver diamine fluoride has a wide range of scientific research applications, including:
Dentistry: Used to arrest dental caries and prevent further decay.
Biology: Studied for its antimicrobial properties and potential use in preventing bacterial infections.
Medicine: Investigated for its potential use in treating hypersensitivity and other dental conditions.
Industry: Used in various industrial applications where antimicrobial properties are desired.
Mécanisme D'action
The mechanism of action of silver diamine fluoride involves multiple pathways:
Antimicrobial Action: Silver ions interact with bacterial cell walls and proteins, disrupting cellular functions and leading to bacterial cell death.
Remineralization: Fluoride ions promote the remineralization of enamel and dentin, strengthening the tooth structure and preventing further decay.
Formation of Protective Layer: The compound forms a protective layer over the tooth surface, sealing existing cavities and preventing new ones from forming.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver Nitrate: Used for its antimicrobial properties but lacks the fluoride component that aids in remineralization.
Sodium Fluoride: Commonly used in dental products for remineralization but does not have the antimicrobial properties of silver.
Nano Silver Fluoride: A newer compound that combines the benefits of silver and fluoride without causing staining.
Uniqueness
Silver diamine fluoride is unique in its ability to combine the antimicrobial properties of silver with the remineralization benefits of fluoride. This dual action makes it particularly effective in dental applications for arresting caries and preventing further decay .
Propriétés
Numéro CAS |
34445-07-3 |
|---|---|
Formule moléculaire |
AgFH6N2 |
Poids moléculaire |
160.928 g/mol |
Nom IUPAC |
silver;azane;fluoride |
InChI |
InChI=1S/Ag.FH.2H3N/h;1H;2*1H3/q+1;;;/p-1 |
Clé InChI |
FJKGRAZQBBWYLG-UHFFFAOYSA-M |
SMILES canonique |
N.N.[F-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide](/img/structure/B13731444.png)




![[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13731477.png)


![(1S,2S,3R,5S)-3-(7-((2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13731491.png)



![[(2R,5S)-5-(2-methylpropyl)piperazin-2-yl]methanol](/img/structure/B13731508.png)
![N-[6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13731511.png)
